molecular formula C9H9BrN2O3 B8366132 N-(3-bromo-5-nitrophenyl)-N-methylacetamide

N-(3-bromo-5-nitrophenyl)-N-methylacetamide

Cat. No.: B8366132
M. Wt: 273.08 g/mol
InChI Key: WCRQJANTGYDTIO-UHFFFAOYSA-N
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Description

N-(3-bromo-5-nitrophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H9BrN2O3 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

N-(3-bromo-5-nitrophenyl)-N-methylacetamide

InChI

InChI=1S/C9H9BrN2O3/c1-6(13)11(2)8-3-7(10)4-9(5-8)12(14)15/h3-5H,1-2H3

InChI Key

WCRQJANTGYDTIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC(=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

31.0 g (0.1197 mol) of N-(3-bromo-5-nitrophenyl)-acetamide were dissolved in 240 ml of dimethylformamide and added dropwise within 20 min. to a suspension, cooled at 5° C., of 5.8 g (0.1325 mol) of NaH (60%) in 120 ml of dimethylformamide. Subsequently, the mixture was stirred at room temperature for 1 hr., again cooled to 0-5° C. and 22.30 ml (0.358 mol) of MeI were added thereto. The mixture was stirred at room temperature for 18 hrs., then freed from solvent and the residue was partitioned in water and dichloromethane. The organic phase was washed with sat. sodium chloride solution, dried over MgSO4, filtered and concentrated. The residue was chromatographed on silica gel with ethyl acetate/hexane. There were obtained 29.0 g (88.7%) of N-(3-bromo-5-nitrophenyl)-N-methylacetamide as a brown oil. MS (El): me/e=274,272 (C9H9BrN2O3+).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
22.3 mL
Type
reactant
Reaction Step Three

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